![molecular formula C23H24N4O B560376 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 1346528-06-0](/img/structure/B560376.png)
2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4 and 6 substituted 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were prepared by a convenient Microwave-assistant four-step synthetic approach . The compounds were characterized by 1H NMR and 13C NMR .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine” are not detailed, reactions of similar compounds have been studied. For instance, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated .Applications De Recherche Scientifique
Inhibitor Potency Against p97 Cofactor Complexes : This compound has been evaluated for its potency against p97 cofactor complexes. The study focused on p97–p37 and p97–Npl4–Ufd1 complexes, highlighting its potential in influencing p97 conformation and inhibitor effects on these complexes. This could be significant for developing complex-specific p97 inhibitors (Gui et al., 2016).
Synthesis and Stereochemistry : Another study explored the diastereoselective synthesis of related compounds, which are intermediates for tetrahydroisoquinoline derivatives. This research contributes to understanding the configuration and stereochemistry of such compounds, relevant in the synthesis of pharmaceuticals (Grajewska et al., 2019).
Domain Selectivity and Potency : The compound was also studied for its selectivity and potency against the p97–p47 complex. This research is important for developing domain-selective and complex-specific p97 inhibitors, which can help elucidate physiological roles of p97 and its cofactors (Fang et al., 2015).
Corrosion Inhibition Properties : Research on similar benzoxazine compounds evaluated their properties as corrosion inhibitors. This study's findings are relevant for industrial applications where corrosion resistance is crucial (Kadhim et al., 2017).
Antiviral and Cytotoxic Activities : Some derivatives of this compound have been synthesized and evaluated for their antiviral activity against various viruses, highlighting their potential in antiviral drug development (Selvam et al., 2010).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential pharmaceutical applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Mécanisme D'action
Target of Action
ML241, also known as “ML-241” or “2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine”, is a potent and selective inhibitor of p97 ATPase . The p97 ATPase is part of an ATPase protein complex that regulates several critical cellular processes, including the proteasomal degradation of ubiquitinated proteins and autophagosome maturation .
Mode of Action
ML241 inhibits the p97 ATPase, thereby blocking the degradation of p97-dependent proteasome substrates . It also impairs the endoplasmic reticulum (ER)-associated degradation pathway .
Biochemical Pathways
ML241 has been shown to inhibit the phosphorylation of ERK1/2 in the MAPK signaling pathway . This inhibition leads to the inhibition of IκBα, which in turn activates the NF-κB signaling pathway . The activation of the NF-κB signaling pathway plays a crucial role in the anti-Rotavirus (RV) action of ML241 .
Pharmacokinetics
It’s known that ml241 has a good effect on inhibiting rotavirus proliferation and has low cytotoxicity during the virus adsorption, cell entry, and replication stages .
Result of Action
The molecular and cellular effects of ML241’s action primarily involve the inhibition of rotavirus proliferation. In vitro experimental results have shown that ML241 effectively inhibits rotavirus proliferation . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Action Environment
It’s known that ml241 has been effective in both in vitro settings and in a suckling mouse model, suggesting its action may be robust across different environments .
Propriétés
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine | |
Q & A
A: ML241 is a potent and selective inhibitor of the p97 ATPase, a crucial enzyme involved in protein homeostasis. [, , ]
A: ML241 specifically targets the D2 domain of the p97 ATPase. [] It acts as an ATP-competitive inhibitor, interfering with the enzyme's ATPase activity. [, ]
ANone: Inhibition of p97 ATPase by ML241 disrupts several cellular processes, including:
- Impaired Protein Degradation: ML241 inhibits the degradation of p97-dependent proteasome substrates, leading to their accumulation. []
- Disruption of ERAD Pathway: ML241 impairs the endoplasmic reticulum-associated degradation (ERAD) pathway, crucial for protein quality control. []
- Induction of Apoptosis: ML240, a closely related analog, has been shown to rapidly induce apoptosis, suggesting that disrupting p97's protein homeostasis function can trigger programmed cell death. []
A: The ability to develop domain-selective p97 inhibitors like ML241 is crucial for dissecting the specific roles of different p97 domains and their interactions with cofactors. [] This knowledge can contribute to designing more targeted therapies.
A: While specific resistance mechanisms for ML241 haven't been extensively studied, research on a related inhibitor, CB-5083, has identified mutations in the p97 ATPase (N660K and T688A) that confer resistance. [] These mutations could potentially affect ML241's efficacy as well.
A: While detailed in vivo data for ML241 is limited in the provided research, it has shown potent antiproliferative activity against a panel of cancer cell lines (NCI-60). [] Furthermore, ML240, its close analog, effectively inhibited cancer cell growth and induced apoptosis in vitro. []
A: Interestingly, a separate study found that ML241 effectively inhibits rotavirus proliferation in vitro and in vivo using a suckling mouse model. []
A: Research suggests that ML241 interferes with the MAPK signaling pathway by inhibiting ERK1/2 phosphorylation. [] This inhibition ultimately leads to the activation of the NF-κB signaling pathway, playing a role in its anti-rotavirus activity. []
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of ML241. More detailed chemical characterization data would be needed.
ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of ML241.
ANone: The research primarily focuses on ML241's target interaction and biological activity. Information regarding its stability under various conditions and formulation strategies is not available in the provided abstracts.
ANone: The provided abstracts do not elaborate on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of ML241. Further research is needed to explore its PK/PD profile.
ANone: Although ML241 exhibits potent antiproliferative activity against cancer cell lines, its overall toxicity, adverse effects, and safety profile require further investigation.
A: The research highlights several other p97 ATPase inhibitors, including DBeQ, CB-5083, NMS-873, and UPCDC-30245. [, , ] Comparing their performance, cost, and impact would require further analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


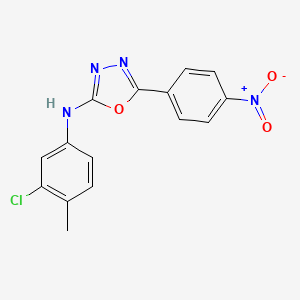

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
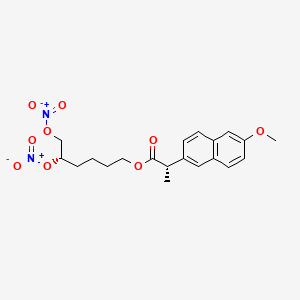
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
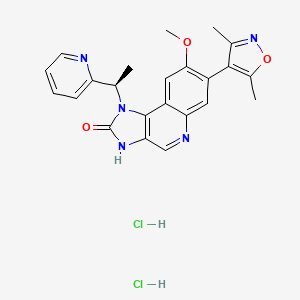
![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
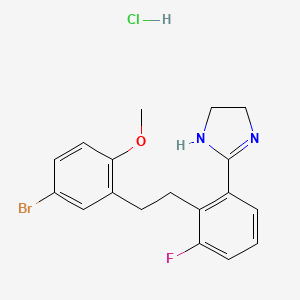
![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
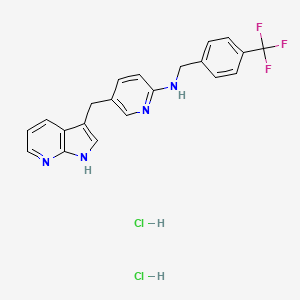

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)